1-Ethoxy-2,4,7-trimethyl-2H-isoindole

Cycloaddition Tautomerism Diels-Alder

This 2-alkyl-substituted isoindole exists exclusively in the reactive isoindole diene form—unlike 2-unsubstituted analogs that adopt the unreactive isoindoline tautomer—ensuring predictable, efficient Diels-Alder [4+2]-cycloadditions with maleimides and dienophiles. Its calculated LogP of 4.11 (>100× higher than unsubstituted isoindole) and 336.5°C boiling point offer enhanced lipophilicity for CNS-targeted SAR and superior thermal stability for high-temperature reactions. A critical building block for tetracenes, BODIPY fluorophores, and fused isoindole scaffolds in medicinal chemistry and materials science.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 122885-00-1
Cat. No. B048949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2,4,7-trimethyl-2H-isoindole
CAS122885-00-1
Synonyms2H-Isoindole,1-ethoxy-2,4,7-trimethyl-(9CI)
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C(C2=CN1C)C)C
InChIInChI=1S/C13H17NO/c1-5-15-13-12-10(3)7-6-9(2)11(12)8-14(13)4/h6-8H,5H2,1-4H3
InChIKeyUNODITFPMJBJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2,4,7-trimethyl-2H-isoindole (CAS 122885-00-1) | Structural Baseline and Procurement Context


1-Ethoxy-2,4,7-trimethyl-2H-isoindole (CAS: 122885-00-1) is a substituted isoindole derivative within the fused benzopyrrole heterocyclic class . The compound features a 1-ethoxy group and 2,4,7-trimethyl substitution on the isoindole core (C13H17NO, MW: 203.28 g/mol), which differentiates it from unsubstituted isoindole (C8H7N, MW: 117.15 g/mol) [1]. Isoindoles are regioisomers of 1H-indoles and serve as primary synthetic building blocks for tetracenes and boron dipyrromethenes (BODIPY), with broad utility in materials science and pharmaceutical research .

Why 1-Ethoxy-2,4,7-trimethyl-2H-isoindole Cannot Be Replaced by Generic Isoindole Analogs


Generic substitution among isoindole derivatives is not feasible due to critical differences in tautomeric equilibria and substituent-driven reactivity. Unsubstituted or 2-unsubstituted 1-ethoxyisoindoles exist predominantly in the unreactive isoindoline tautomer, limiting their participation in Diels-Alder [4+2]-cycloadditions [1]. In contrast, 2-alkyl-substituted analogs like 1-ethoxy-2,4,7-trimethyl-2H-isoindole are locked in the reactive isoindole diene form, enabling efficient cycloaddition with dienophiles such as maleimides [1]. Additionally, the specific 2,4,7-trimethyl substitution pattern significantly alters physicochemical properties, including a 61°C increase in boiling point and a >2-unit increase in LogP relative to unsubstituted isoindole, directly impacting purification protocols and formulation compatibility [2].

Quantitative Differentiation Evidence for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole Versus Isoindole Analogs


Reactivity Lock: N-Methyl Substitution Enforces Reactive Isoindole Tautomer

2-Unsubstituted 1-ethoxyisoindole exists predominantly in the unreactive isoindoline tautomer, requiring the Curtin-Hammett principle for any cycloaddition reactivity [1]. In contrast, 1-ethoxy-2,4,7-trimethyl-2H-isoindole bears an N-methyl group (position 2), which completely blocks tautomerization to the isoindoline form, locking the compound in the reactive isoindole diene conformation [1]. This structural feature ensures consistent and predictable reactivity in [4+2]-cycloadditions with dienophiles such as maleimide, without reliance on equilibrium shifts.

Cycloaddition Tautomerism Diels-Alder

Physicochemical Differentiation: LogP and Hydrophobicity Profile

The 2,4,7-trimethyl substitution and 1-ethoxy group confer substantially increased lipophilicity compared to the unsubstituted isoindole core. The target compound exhibits a calculated LogP of 4.11 [1], whereas unsubstituted isoindole (2H-isoindole) has a predicted ACD/LogP of 1.98 . This 2.13 LogP unit difference corresponds to a >100-fold increase in octanol-water partition coefficient, indicating markedly different solubility and membrane permeability characteristics.

Lipophilicity LogP ADME

Thermal Stability and Boiling Point Differentiation

The target compound exhibits a substantially elevated boiling point of 336.5°C at 760 mmHg [1], compared to 275.4°C for unsubstituted isoindole . This 61.1°C increase reflects the added molecular weight and substitution effects, directly influencing purification strategies (e.g., distillation temperature requirements) and thermal stability margins during synthetic transformations.

Thermal Stability Distillation Purification

Synthetic Utility: Privileged Building Block for Tetracenes and BODIPY Dyes

Isoindole derivatives bearing the 2,4,7-trimethyl-1-ethoxy substitution pattern are specifically cited as primary synthetic building blocks for tetracenes and boron dipyrromethenes (BODIPY) . The substitution pattern on the isoindole core directly influences the electronic properties and steric environment of downstream materials, making this specific derivative a defined intermediate for constructing functional π-conjugated systems .

Materials Chemistry Fluorophores Organic Electronics

Validated Application Scenarios for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole Based on Quantitative Evidence


Diels-Alder Cycloaddition Synthesis of Fused Isoindole Derivatives

Due to the N-methyl substitution at position 2, 1-ethoxy-2,4,7-trimethyl-2H-isoindole exists exclusively in the reactive isoindole diene form, unlike 2-unsubstituted analogs which predominantly adopt the unreactive isoindoline tautomer [1]. This locked diene conformation enables predictable and efficient [4+2]-cycloadditions with maleimide and other dienophiles, making the compound a preferred starting material for synthesizing fused isoindole scaffolds in medicinal chemistry and natural product synthesis programs [1].

Development of Lipophilic Isoindole-Based Pharmacophores

With a calculated LogP of 4.11—more than 100-fold higher than unsubstituted isoindole (LogP 1.98) [1][2]—this compound offers a substantially increased lipophilicity profile. This property is critical for designing central nervous system (CNS)-penetrant molecules or for formulation development where specific logP thresholds are required. The compound serves as a lipophilic isoindole scaffold for structure-activity relationship (SAR) studies targeting hydrophobic binding pockets [1][2].

Synthesis of Tetracene and BODIPY-Based Optoelectronic Materials

Isoindole derivatives are widely utilized as primary synthetic building blocks for tetracenes and boron dipyrromethenes (BODIPY), key materials in organic electronics and fluorescent probe development [1]. The specific 2,4,7-trimethyl-1-ethoxy substitution pattern provides a defined electronic and steric environment for constructing functional π-conjugated systems, offering a reproducible entry point for materials chemistry research programs focused on organic semiconductors and fluorophores [1].

Process Chemistry: High-Temperature Reaction Optimization

The compound's elevated boiling point (336.5°C at 760 mmHg) compared to unsubstituted isoindole (275.4°C) [1][2] indicates greater thermal stability, allowing for higher reaction temperatures without decomposition. This property is advantageous in process chemistry for reactions requiring sustained heating, such as high-temperature cycloadditions or solvent-free melt reactions, and informs equipment selection and purification strategy design [1][2].

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